molecular formula C₂₇H₂₃N₃O₁₀ B1141056 Deferasirox-Acyl-β-D-Glucuronid CAS No. 1233196-91-2

Deferasirox-Acyl-β-D-Glucuronid

Katalognummer: B1141056
CAS-Nummer: 1233196-91-2
Molekulargewicht: 549.49
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Deferasirox acyl-beta-D-glucuronide is a metabolite of deferasirox, an iron chelator used to treat chronic iron overload caused by blood transfusions. This compound is formed through the glucuronidation of deferasirox, a process that enhances its solubility and facilitates its excretion from the body .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Metabolism Studies

Deferasirox acyl-beta-D-glucuronide plays a critical role in the metabolic pathway of deferasirox. It is primarily studied to understand the pharmacokinetics of deferasirox, including its absorption, distribution, metabolism, and excretion (ADME) characteristics. The glucuronidation process enhances the solubility of deferasirox, facilitating its elimination from the body and reducing potential toxicity associated with iron overload .

Key Research Findings:

  • Metabolic Pathways: Deferasirox undergoes hepatic glucuronidation to form deferasirox acyl-beta-D-glucuronide, which is then further metabolized into other glucuronides (M3 and M6) via uridine diphosphate glucuronosyltransferase (UGT) enzymes.
  • Bioavailability: The bioavailability of deferasirox is influenced by food intake, necessitating administration at least 30 minutes before meals to optimize absorption.

Analytical Method Development

In pharmaceutical research, deferasirox acyl-beta-D-glucuronide serves as a reference standard for developing and validating analytical methods for measuring deferasirox levels in biological samples. Its unique properties allow researchers to assess drug stability and efficacy accurately.

Efficacy in Chronic Iron Overload

Deferasirox acyl-beta-D-glucuronide is pivotal in clinical studies assessing the efficacy of deferasirox in reducing liver iron concentration (LIC) in patients with beta-thalassemia and other chronic anemias. Phase II and III clinical trials have demonstrated that deferasirox effectively lowers LIC and serum ferritin levels across various patient populations .

Clinical Study Insights:

  • A multicenter phase III study involving 700 patients showed that deferasirox significantly reduced LIC compared to baseline measurements over a one-year period .
  • Adverse events associated with deferasirox treatment were manageable, with gastrointestinal disorders being the most common .

Pediatric Patients with Beta-Thalassemia

A study involving pediatric patients with beta-thalassemia evaluated the safety and efficacy of deferasirox. The results indicated a significant reduction in LIC after treatment with deferasirox, supporting its use as a first-line therapy for iron overload in this population .

Adult Patients with Myelodysplastic Syndromes

In adults with myelodysplastic syndromes, a non-comparative phase II study assessed the impact of deferasirox on iron overload management. The findings revealed similar reductions in iron levels as seen in beta-thalassemia patients, highlighting the versatility of deferasirox across different anemic conditions .

Wirkmechanismus

Target of Action

Deferasirox Acyl-beta-D-Glucuronide is a metabolite of Deferasirox . Deferasirox is a tridentate ligand that binds iron with high affinity in a 2:1 ratio . Its primary target is iron (as Fe3+), and it is used to treat chronic iron overload caused by blood transfusions .

Mode of Action

Deferasirox Acyl-beta-D-Glucuronide, like its parent compound Deferasirox, acts by binding to iron (Fe3+) in the body. This binding promotes iron excretion, primarily via the feces . It is selective for iron and has very low affinity for other metals such as zinc and copper .

Biochemical Pathways

The main pathway of Deferasirox metabolism is via hepatic glucuronidation to metabolites M3 (acyl glucuronide) and M6 (2-O-glucuronide) . Metabolism by cytochrome P450 (CYP) enzymes appears to contribute to a much lesser extent .

Pharmacokinetics

Deferasirox is well absorbed and reaches maximum plasma concentration 1-4 hours post-dose . Its long half-life (11-19 hours) allows for once-daily oral administration . Excretion occurs largely in the feces (84% of dose), and renal excretion accounts for only 8% of the dose . Dose adjustment is required for patients with hepatic impairment .

Result of Action

The action of Deferasirox Acyl-beta-D-Glucuronide results in the reduction of body iron in iron-overloaded patients. This is achieved through the chelation and subsequent excretion of iron, thereby reducing iron accumulation which can lead to increased morbidity and mortality .

Action Environment

The action of Deferasirox Acyl-beta-D-Glucuronide can be influenced by various environmental factors. For instance, food can affect its bioavailability, hence it is recommended that Deferasirox be taken at least 30 minutes before food . Additionally, coadministration with strong uridine diphosphate glucuronosyltransferase inducers or bile acid sequestrants may require dose adjustment .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of deferasirox acyl-beta-D-glucuronide involves the glucuronidation of deferasirox. This reaction typically occurs in the liver, where deferasirox is conjugated with glucuronic acid by the enzyme uridine diphosphate glucuronosyltransferase (UGT). The reaction conditions include the presence of UGT enzymes, glucuronic acid, and appropriate cofactors .

Industrial Production Methods

Industrial production of deferasirox acyl-beta-D-glucuronide is not commonly performed as it is primarily a metabolite formed in vivo. for research purposes, it can be synthesized using chemical methods that mimic the enzymatic glucuronidation process. This involves the use of glucuronic acid derivatives and catalysts under controlled conditions to achieve the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

Deferasirox acyl-beta-D-glucuronide primarily undergoes hydrolysis and conjugation reactions. It can be hydrolyzed back to deferasirox and glucuronic acid under acidic or enzymatic conditions. Additionally, it may undergo further conjugation reactions to form more complex metabolites .

Common Reagents and Conditions

Major Products Formed

The major products formed from the hydrolysis of deferasirox acyl-beta-D-glucuronide are deferasirox and glucuronic acid. Further conjugation reactions can lead to the formation of more complex glucuronide conjugates .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Deferasirox acyl-beta-D-glucuronide is unique in its role as a metabolite that enhances the excretion of deferasirox. Unlike deferiprone and deferoxamine, which are administered directly, deferasirox acyl-beta-D-glucuronide is formed in vivo and plays a crucial role in the pharmacokinetics of deferasirox. Its formation and excretion are essential for the therapeutic efficacy of deferasirox in managing iron overload .

Biologische Aktivität

Deferasirox acyl-beta-D-glucuronide is a significant metabolite of deferasirox, an iron chelator primarily used to treat chronic iron overload in patients receiving blood transfusions. Understanding the biological activity of this compound is crucial for optimizing its therapeutic potential and minimizing adverse effects.

Overview of Deferasirox Acyl-beta-D-glucuronide

  • Chemical Structure : The compound has a molecular formula of C27H23N3O10C_{27}H_{23}N_{3}O_{10} and a molecular weight of 549.49 g/mol. It is synthesized through the glucuronidation of deferasirox, which enhances its solubility and facilitates excretion from the body .
  • Mechanism of Action : Similar to deferasirox, this metabolite binds to ferric ions (Fe3+), promoting iron excretion primarily through feces. The chelation process reduces the iron burden in patients with conditions such as thalassemia and other chronic anemias .

Pharmacokinetics and Metabolism

The pharmacokinetics of deferasirox acyl-beta-D-glucuronide are closely linked to its parent compound:

  • Absorption and Distribution : Deferasirox is well absorbed, reaching peak plasma concentrations within 1-4 hours post-administration. The majority of the drug is excreted in feces (approximately 84%), with minimal renal excretion (about 8%) .
  • Metabolic Pathways : The primary metabolic pathway involves hepatic glucuronidation, leading to metabolites M3 (acyl glucuronide) and M6 (2-O-glucuronide). This metabolic process is facilitated by uridine diphosphate glucuronosyltransferase (UGT) enzymes .

Biological Activity and Cellular Effects

The biological activity of deferasirox acyl-beta-D-glucuronide can be summarized as follows:

  • Iron Chelation : The compound effectively chelates excess iron in the body, preventing iron-induced cellular damage. This activity is critical for patients with iron overload conditions .
  • Cellular Impact : By reducing free iron levels, deferasirox acyl-beta-D-glucuronide helps mitigate oxidative stress and cellular damage associated with high iron concentrations .

Case Studies and Research Findings

Several studies have investigated the pharmacokinetics and biological activity of deferasirox and its metabolites:

  • Clinical Study on Pharmacokinetics :
    • A study involving five adult beta-thalassemic patients evaluated the pharmacokinetics of [^14C]deferasirox. It was found that 87% of plasma radioactivity was due to deferasirox, indicating significant absorption and metabolism into glucuronides .
  • Metabolic Profiling :
    • Research utilizing dried blood spots has shown that metabolites like deferasirox acyl-beta-D-glucuronide can be effectively monitored to assess pharmacokinetic profiles, enhancing personalized treatment approaches .

Tables Summarizing Key Data

PropertyValue
Molecular FormulaC27H23N3O10C_{27}H_{23}N_{3}O_{10}
Molecular Weight549.49 g/mol
Primary Excretion RouteFeces (84%)
Renal Excretion8%
Peak Plasma Concentration Time1-4 hours post-dose
MetabolitePathwayPercentage Excretion
DeferasiroxDirect absorption87%
Fe-[deferasirox]2_2Iron complex10%
M3 (Acyl Glucuronide)GlucuronidationNot specified
M6 (2-O-Glucuronide)GlucuronidationNot specified

Eigenschaften

IUPAC Name

(2S,3S,4S,5R,6S)-6-[4-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O10/c31-17-7-3-1-5-15(17)23-28-24(16-6-2-4-8-18(16)32)30(29-23)14-11-9-13(10-12-14)26(38)40-27-21(35)19(33)20(34)22(39-27)25(36)37/h1-12,19-22,27,31-35H,(H,36,37)/t19-,20-,21+,22-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSCGZJLIVXVFPM-AWZWVWSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=C(C=C4)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=C(C=C4)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90747432
Record name 1-O-{4-[(3E,5E)-3,5-Bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl]benzoyl}-beta-D-glucopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

549.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233196-91-2
Record name Deferasirox acyl-beta-D-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1233196912
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-O-{4-[(3E,5E)-3,5-Bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl]benzoyl}-beta-D-glucopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEFERASIROX ACYL-.BETA.-D-GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/904IZ54WYX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.